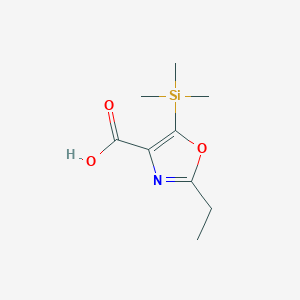
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the 2-position, a trimethylsilyl group at the 5-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This cyclization process typically occurs at elevated temperatures (70-90°C) and is followed by in-line quenching of residual hydrofluoric acid (HF) to obtain the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. The use of manganese dioxide (MnO2) as a heterogeneous reagent in flow processes has been reported to improve the safety profile and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO2), bromotrichloromethane.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield various oxazole derivatives with different substituents at the 5-position .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid include:
Oxazole-4-carboxylic acid: Lacks the ethyl and trimethylsilyl groups.
2-Ethyl-5-methyl-oxazole-4-carboxylic acid: Contains a methyl group instead of a trimethylsilyl group.
5-(Trimethylsilyl)oxazole-4-carboxylic acid: Lacks the ethyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl and trimethylsilyl groups enhances the compound’s stability and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
88400-28-6 |
|---|---|
Molekularformel |
C9H15NO3Si |
Molekulargewicht |
213.31 g/mol |
IUPAC-Name |
2-ethyl-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3Si/c1-5-6-10-7(8(11)12)9(13-6)14(2,3)4/h5H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
NZRKMONYLBFLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(O1)[Si](C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)


![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)


![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)



